Allylamine hydrochloride

Descripción general

Descripción

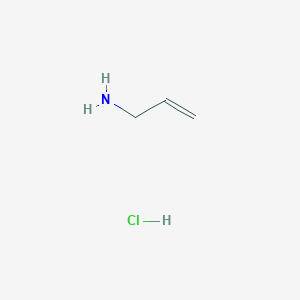

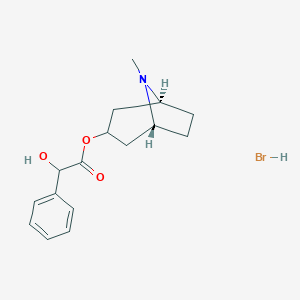

Allylamine hydrochloride is an organic compound with the formula C3H7N·HCl. It is a colorless liquid that is the simplest stable unsaturated amine. This compound is widely used in various chemical and industrial applications due to its reactivity and versatility.

Mecanismo De Acción

Target of Action

Allylamine hydrochloride, a synthetic allylamine antifungal, primarily targets the fungal squalene monooxygenase (also known as squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions .

Mode of Action

This compound specifically inhibits squalene monooxygenase, thereby inhibiting ergosterol synthesis . This inhibition disrupts the fungal cell wall synthesis pathway, leading to a deficiency in ergosterol .

Biochemical Pathways

The inhibition of squalene monooxygenase by this compound disrupts the sterol biosynthesis pathway in fungi . This results in a deficiency in ergosterol, a major fungal membrane sterol . Ergosterol is essential for maintaining the fluidity and integrity of the fungal cell membrane. Its deficiency leads to increased membrane permeability and leakage of cellular components .

Pharmacokinetics

This compound is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This property allows it to effectively target and treat dermatophyte infections of toenails and fingernails as well as other fungal skin infections . .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to a deficiency in ergosterol within the fungal cell membrane . This deficiency results in increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH, temperature, and salinity . For instance, the expansion and contraction properties of this compound hydrogels, which are used in energy recovery systems, can be significantly affected by the salinity of the water . .

Análisis Bioquímico

Biochemical Properties

Allylamine hydrochloride, like other allylamines, inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This interaction disrupts the fungal cell wall, leading to cell death .

Cellular Effects

This compound’s antifungal activity is due to its ability to disrupt the fungal cell wall. This disruption leads to increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death . The compound’s lipophilic nature allows it to accumulate in skin, nails, and fatty tissues, enhancing its antifungal effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the fungal squalene monooxygenase . This enzyme is crucial for the synthesis of ergosterol, a major component of the fungal cell wall. By inhibiting this enzyme, this compound prevents the formation of ergosterol, leading to a buildup of squalene and a deficiency in ergosterol. This imbalance weakens the fungal cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

Given its mechanism of action, it is likely that the compound’s effects would become more pronounced over time as the disruption of ergosterol synthesis leads to a gradual weakening of the fungal cell wall .

Dosage Effects in Animal Models

It is known that the compound is well-absorbed after oral administration in humans and small animals

Metabolic Pathways

This compound is extensively metabolized in humans, with systemic clearance being dependent primarily on its biotransformation . At least 15 metabolites have been identified, although none of these demonstrate significant antifungal activity .

Transport and Distribution

Due to its lipophilic nature, this compound tends to accumulate in skin, nails, and fatty tissues . This allows the compound to reach high concentrations in these areas, enhancing its antifungal effects .

Subcellular Localization

Given its lipophilic nature and its tendency to accumulate in skin, nails, and fatty tissues, it is likely that the compound is able to penetrate cell membranes and exert its effects within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allylamine hydrochloride can be synthesized through several methods:

Reaction with Allyl Chloride: One common method involves treating allyl chloride with ammonia, followed by distillation to obtain allylamine.

Hydrolysis of Allyl Isothiocyanate: Pure samples of this compound can also be prepared by hydrolyzing allyl isothiocyanate.

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of allyl chloride with hexamine, followed by distillation . This method is preferred due to its scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Allylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Allylamine can be oxidized to form aldehydes or ketones, depending on the reaction conditions and reagents used.

Reduction: It can be reduced to form saturated amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Saturated amines.

Substitution: Various substituted amines depending on the reagents used.

Aplicaciones Científicas De Investigación

Allylamine hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: this compound is used in the preparation of hydrogels and other biomaterials.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antifungal agents.

Industry: The compound is used in the production of polymers and as a reagent in various industrial processes.

Comparación Con Compuestos Similares

- Diallylamine

- Triallylamine

- Flunarizine

- Naftifine

Propiedades

IUPAC Name |

prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGWTHRHHANFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent) | |

| Record name | 2-Propen-1-amine, homopolymer, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110507-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60872280 | |

| Record name | Allylamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10017-11-5, 71550-12-4 | |

| Record name | Allylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polymer of allylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H25ILF98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of allylamine hydrochloride?

A1: this compound has the molecular formula C3H8ClN and a molecular weight of 93.55 g/mol.

Q2: Is there any spectroscopic data available to characterize this compound?

A2: Yes, several studies employ spectroscopic techniques for characterization. For example, Fourier transform infrared spectrometer (FTIR) analysis of poly(this compound) (PAH) reveals the disappearance of characteristic C-H stretching and deformation vibration peaks associated with the -C=CH2 group upon polymerization of this compound. [] Additionally, 1H NMR spectroscopy confirms PAH formation by showing three distinct peaks corresponding to the three types of hydrogen atoms in the polymer structure. []

Q3: How does the stability of poly(this compound) (PAH) change under different pH conditions?

A3: PAH multilayers exhibit pH-dependent swelling/deswelling transitions. [] The pH at which these transitions occur is influenced by the pH during film assembly. Films prepared at pH 8.5 show trigger points near the pKa of PAH, suggesting that swelling is controlled by the ionization of free amine groups. [] Conversely, films assembled at pH 4.5 display different trigger points, indicating a different swelling mechanism likely due to the protonation state of PAH during assembly. []

Q4: Can poly(this compound) (PAH) based materials be designed for controlled drug release?

A4: Yes, research suggests that p-Sulfonatocalix[6]arene can form insoluble complexes with PAH at specific charge balances. [] This interaction makes p-Sulfonatocalix[6]arene, a glycosylaminoglycan analog, a promising candidate for controlled release applications, particularly for proteins encapsulated within mesoscopic polyelectrolyte complexes. []

Q5: What is the role of water in the thermal properties of poly(this compound) (PAH) and poly(acrylic acid) (PAA) complexes?

A5: Water significantly influences the glass-transition-like thermal transition (Ttr) observed in PAH/PAA complexes. [] Studies show that Ttr decreases with increasing water content and decreasing complexation pH. [] This behavior points to a strong influence of water molecules interacting with intrinsic ion pairs within the complex, impacting its thermal properties. []

Q6: Can poly(this compound) (PAH) be used to improve the catalytic activity of nanoparticles?

A6: Yes, research shows that PAH-functionalized reduced graphene oxide (RGO-PAH) nanocomposites exhibit excellent catalytic activity. [] Specifically, these nanocomposites demonstrate a high average turnover frequency for the reduction of 4-nitrophenol by sodium borohydride, highlighting their potential in catalytic applications. []

Q7: How does molecular modeling contribute to understanding the interaction between poly(this compound) (PAH) and negatively charged microgels?

A7: Molecular simulations combined with dynamic light scattering and zeta potential measurements provide insights into the interaction between PAH and negatively charged poly(N-isopropylacrylamide-co-methacrylic acid) (P(NIPAm-co-MAA)) microgels. [] These simulations help visualize and understand the preferential accumulation of different molecular weight PAH chains inside or on the surface of the microgels. []

Q8: How is this compound employed in the fabrication of nanomaterials?

A8: this compound is a key component in creating various nanostructures. For example, it's used in the layer-by-layer assembly to fabricate:

- Hollow microcapsules: PAH-modified with rose Bengal and layered with sodium poly(styrene sulfonate) form microcapsules with photoactive properties for singlet oxygen generation. []

- Superhydrophobic coatings: PAH and poly(acrylic acid) polyelectrolyte multilayers deposited on glass substrates and further modified with nanoparticles and semifluorinated silane create superhydrophobic surfaces. []

- Conductive nanotubes: Negatively charged polypyrrole and positively charged PAH alternately adsorbed onto polycarbonate templates create conductive nanotubes after template removal. []

- Multilayer thin films: PAH is combined with various materials like lanthanide polyoxometalates, cellulose nanocrystals, and rare-earth-containing polyoxometalates to create ultrathin films with tunable properties. [, , ]

Q9: Can poly(this compound) be used to improve the properties of paper made from recycled materials?

A9: Yes, PAH shows promise in enhancing the properties of recycled paper. Research indicates that adding PAH to recycled unbleached softwood kraft pulps, specifically at levels that saturate the fiber's adsorption capacity, can improve paper strength. [, ] Notably, compressive strengths, as measured by SCT and CMT tests, significantly improve with PAH addition. [, ] The improvements are attributed to PAH's influence on fiber swelling and its ability to enhance shear bond strength within the paper structure. [, ]

Q10: Are there any biomedical applications being explored for poly(this compound) (PAH)?

A10: Yes, PAH-coated upconversion nanoparticles (UCNPs) are being investigated for their biological effects. [] Studies show that PAH-UCNPs, unlike PAA-UCNPs, can induce autophagy and apoptosis in human myeloma and leukemia cells. [] This finding suggests potential applications of PAH-UCNPs in cancer therapy. []

Q11: Can poly(this compound) (PAH) be used to create materials for biosensing applications?

A11: Yes, PAH shows potential in biosensor development. One example is its use in creating an amperometric glucose biosensor. [] Here, PAH facilitates the effective self-assembly of gold nanoparticles (AuNPs) in multilayers, leading to efficient immobilization of glucose oxidase (GOD) for glucose detection. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)